

Spectroscopic Profile of 2-Methyl-2-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-2-heptanol

Cat. No.: B1584528

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-2-heptanol** (CAS No: 625-25-2), a tertiary alcohol with the molecular formula $C_8H_{18}O$. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential. This document details its 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Methyl-2-heptanol**, providing a clear and concise reference for its structural identification and analysis.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data of **2-Methyl-2-heptanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.38	m	2H	-CH ₂ - (C5)
~1.25	m	6H	-CH ₂ - (C3, C4, C6)
~1.11	s	6H	2 x -CH ₃ (C1, C2-CH ₃)
~0.88	t	3H	-CH ₃ (C7)
~1.4 (variable)	s	1H	-OH

Note: The chemical shift of the hydroxyl proton (-OH) is variable and may depend on concentration, solvent, and temperature. The assignments are based on typical chemical shift values for aliphatic alcohols.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data of **2-Methyl-2-heptanol**

Chemical Shift (δ) ppm	Carbon Atom
70.9	C2
44.5	C3
31.9	C6
29.3	C1, C2-CH ₃
24.9	C4
22.8	C5
14.1	C7

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of **2-Methyl-2-heptanol**

Wavenumber (cm ⁻¹)	Functional Group	Description
~3360 (broad)	O-H	Alcohol O-H stretch
~2955, 2930, 2860	C-H	Alkane C-H stretch
~1465	C-H	Alkane C-H bend
~1375	C-H	Gem-dimethyl C-H bend
~1150	C-O	Tertiary alcohol C-O stretch

Data extracted from the NIST Chemistry WebBook gas-phase IR spectrum.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **2-Methyl-2-heptanol**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
59	100	[C ₃ H ₇ O] ⁺
43	~75	[C ₃ H ₇] ⁺
71	~40	[C ₅ H ₁₁] ⁺
41	~35	[C ₃ H ₅] ⁺
112	~20	[M-H ₂ O] ⁺
87	~15	[M-C ₃ H ₇] ⁺

Data is based on the electron ionization (EI) mass spectrum available in the NIST Chemistry WebBook.[\[3\]](#) The molecular ion peak (m/z 130) is typically weak or absent in the EI spectrum of tertiary alcohols due to facile fragmentation.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are typically acquired on a high-field NMR spectrometer (e.g., 300-500 MHz for ^1H NMR).

- **Sample Preparation:** A small amount of **2-Methyl-2-heptanol** (a liquid at room temperature) is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a standard 5 mm NMR tube. A common concentration is 5-25 mg of the sample in 0.5-0.7 mL of solvent. Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrument Setup:** The NMR spectrometer is tuned and shimmed for the specific sample to achieve optimal magnetic field homogeneity.
- **^1H NMR Acquisition:** A standard one-pulse experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum is acquired. This involves a one-pulse experiment with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom and enhance the signal via the Nuclear Overhauser Effect (NOE). A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra of liquid samples like **2-Methyl-2-heptanol** are commonly obtained using either the transmission or Attenuated Total Reflectance (ATR) method.^{[4][5]}

- **Sample Preparation (Transmission):** A drop of the neat liquid is placed between two infrared-transparent salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in a sample holder.
- **Sample Preparation (ATR):** A drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

- **Background Spectrum:** A background spectrum of the empty salt plates or the clean ATR crystal is recorded. This is to subtract the absorbance of the sample holder and the atmospheric CO₂ and water vapor.
- **Sample Spectrum:** The sample is placed in the infrared beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)

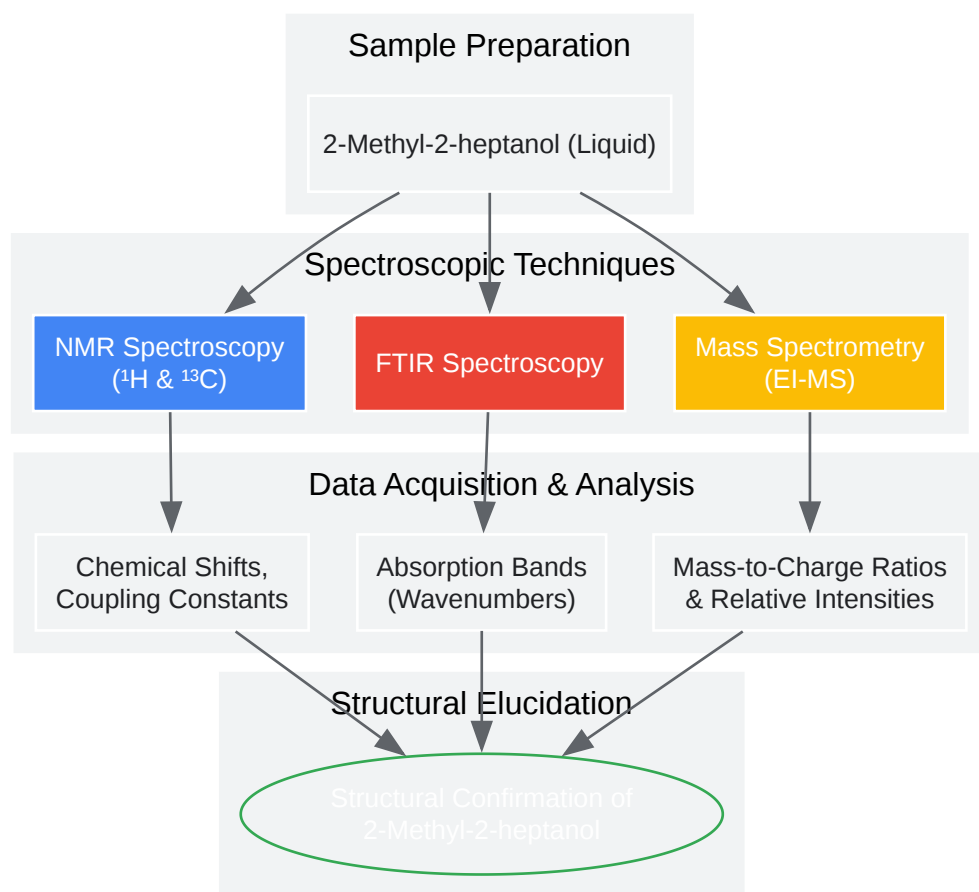
EI-MS is a common technique for the analysis of volatile compounds like **2-Methyl-2-heptanol**, often coupled with Gas Chromatography (GC) for sample introduction.^{[6][7]}

- **Sample Introduction:** A dilute solution of **2-Methyl-2-heptanol** in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC-MS system. The GC separates the analyte from the solvent and any impurities. The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through the GC column.
- **Ionization:** As the **2-Methyl-2-heptanol** molecules elute from the GC column, they enter the ion source of the mass spectrometer, which is under high vacuum. Here, they are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), which then undergoes fragmentation.
- **Mass Analysis:** The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each fragment, and the data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methyl-2-heptanol**.



[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2-Methyl-2-heptanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Heptanol, 2-methyl- [webbook.nist.gov]
- 2. 2-Heptanol, 2-methyl- [webbook.nist.gov]
- 3. 2-Heptanol, 2-methyl- [webbook.nist.gov]
- 4. drawellanalytical.com [drawellanalytical.com]

- 5. researchgate.net [researchgate.net]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 7. bitesizebio.com [bitesizebio.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-2-heptanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584528#spectroscopic-data-nmr-ir-mass-spec-of-2-methyl-2-heptanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com